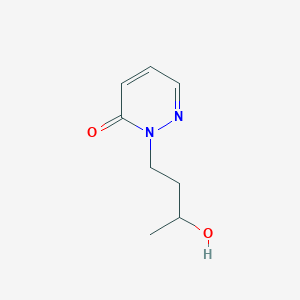
2-(3-Hydroxybutyl)pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxybutyl)pyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a pyridazinone derivative that has shown promising results in preclinical studies, making it a potential candidate for further drug development.
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxybutyl)pyridazin-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the production of reactive oxygen species and inflammatory mediators. This compound has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species, and cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
2-(3-Hydroxybutyl)pyridazin-3-one has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities. This compound has been shown to inhibit the production of reactive oxygen species and inflammatory mediators, which are involved in the pathogenesis of various diseases, such as rheumatoid arthritis, asthma, and cancer. Additionally, this compound has been shown to protect against oxidative stress-induced damage and neuronal cell death, making it a potential candidate for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-Hydroxybutyl)pyridazin-3-one in lab experiments include its potent anti-inflammatory and antioxidant activities, as well as its neuroprotective and anti-cancer activities. Additionally, this compound is relatively easy to synthesize and can be obtained in moderate yields. However, the limitations of using this compound in lab experiments include its moderate solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-Hydroxybutyl)pyridazin-3-one. First, further studies are needed to elucidate the mechanism of action of this compound, particularly its interactions with enzymes and signaling pathways involved in the production of reactive oxygen species and inflammatory mediators. Second, more studies are needed to evaluate the pharmacokinetics and toxicity of this compound in vivo, as well as its potential drug-drug interactions. Third, further studies are needed to explore the potential applications of this compound in the treatment of various diseases, such as neurodegenerative disorders and cancer. Finally, more studies are needed to optimize the synthesis method of this compound, with the aim of improving the yield and purity of the product.
Synthesemethoden
The synthesis of 2-(3-Hydroxybutyl)pyridazin-3-one involves the reaction of 2-cyanopyridine with 3-hydroxybutanal in the presence of a catalyst. The reaction proceeds through a nucleophilic addition of the alcohol to the nitrile, followed by a cyclization reaction to form the pyridazinone ring. The yield of this reaction is moderate, but it can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxybutyl)pyridazin-3-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. In biochemistry, 2-(3-Hydroxybutyl)pyridazin-3-one has been shown to inhibit the activity of various enzymes, including xanthine oxidase and cyclooxygenase-2, which are involved in the production of reactive oxygen species and inflammatory mediators. In pharmacology, this compound has been shown to exhibit neuroprotective and anti-cancer activities, making it a potential candidate for the treatment of neurological disorders and cancer.
Eigenschaften
IUPAC Name |
2-(3-hydroxybutyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-7(11)4-6-10-8(12)3-2-5-9-10/h2-3,5,7,11H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZJEQNYTNPAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C(=O)C=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

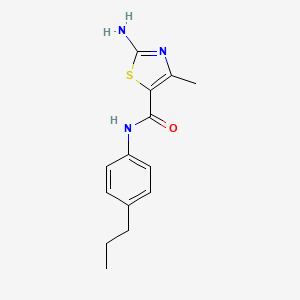
![3-[(4-Chloro-2-methoxyphenyl)sulfonyl-ethylamino]-2-methylpropanoic acid](/img/structure/B7568164.png)
![3-[Ethyl-(4-ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7568173.png)
![3-[(3-Chloro-4-methoxyphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7568174.png)
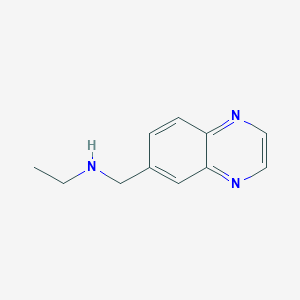
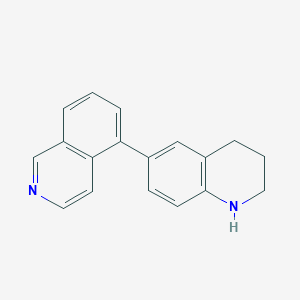



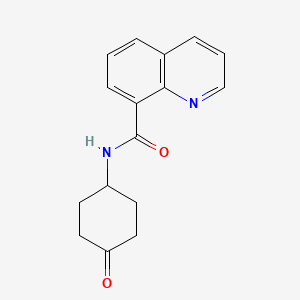
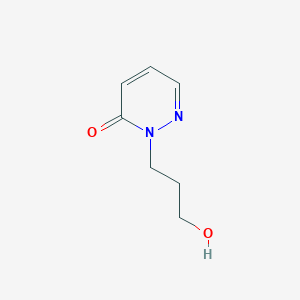
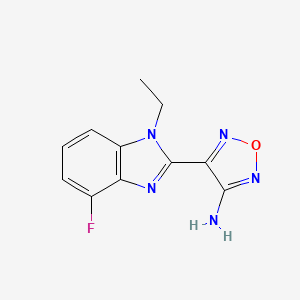
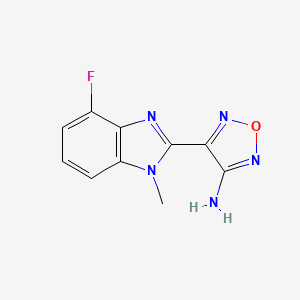
![2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one](/img/structure/B7568214.png)